Sodium palmitate

Surfactant Science Formulation Chemistry Physical Chemistry

Sodium palmitate (CAS 408-35-5) is a high-purity, saturated C16 fatty acid sodium salt engineered for applications where chain-length specificity is critical. Its ~4-fold lower CMC versus sodium laurate (0.015 M) enables superior micellization efficiency in non-aqueous systems. As the preferred precursor for chitosan-palmitate salts, it delivers prolonged gastric retention in drug delivery formulations. In biomedical research, it is the defined standard for inducing ER stress, lipoapoptosis, and cellular steatosis—mechanistically distinct from unsaturated analogs like oleate. Substitution with sodium stearate or oleate risks loss of function.

Molecular Formula C16H32NaO2
Molecular Weight 279.41 g/mol
CAS No. 408-35-5
Cat. No. B148150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium palmitate
CAS408-35-5
SynonymsAcid, Hexadecanoic
Acid, Palmitic
Calcium Palmitate
Hexadecanoic Acid
Palmitate, Calcium
Palmitate, Sodium
Palmitic Acid
Sodium Palmitate
Molecular FormulaC16H32NaO2
Molecular Weight279.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)O.[Na]
InChIInChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);
InChIKeyZUWJMSFTDBLXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Palmitate (CAS 408-35-5): A Core 16-Carbon Saturated Fatty Acid Salt for Surfactant and Biomedical Research


Sodium palmitate (CAS 408-35-5) is the sodium salt of palmitic acid, a saturated long-chain fatty acid (C16:0). As an anionic surfactant, it is characterized by a 16-carbon hydrophobic tail and a hydrophilic carboxylate headgroup, giving it the molecular formula C₁₆H₃₁NaO₂ and a molecular weight of 278.41 g/mol . Commercial grades are typically available at ≥97% purity (by GC or nonaqueous titration), and its melting point is reported in the range of 283–290°C [1]. Sodium palmitate is a fundamental building block in surfactant systems and is widely used as a source of palmitate in cell culture for investigating lipid metabolism, endoplasmic reticulum stress, and apoptosis [2].

Why Sodium Palmitate Cannot Be Replaced by Other Fatty Acid Salts: The Impact of Chain Length and Saturation


Fatty acid salts are not interchangeable. Critical performance parameters such as critical micelle concentration (CMC), Krafft point, solubility, and biological activity are highly sensitive to the alkyl chain length and the degree of unsaturation. For example, increasing the chain length from sodium laurate (C12) to sodium palmitate (C16) dramatically decreases the CMC, which governs surfactant efficiency [1][2]. Conversely, introducing a single cis-double bond, as in sodium oleate (C18:1), fundamentally alters the molecule's packing geometry and Krafft point, shifting its phase behavior and making it unsuitable for applications requiring a rigid, saturated hydrocarbon tail [3]. Substituting sodium palmitate with a close analog like sodium stearate (C18) or sodium oleate can therefore lead to a significant loss of function, from failed drug delivery formulations to altered membrane protein crystallization outcomes. The quantitative evidence below defines the precise boundaries for where sodium palmitate provides a unique, fit-for-purpose solution.

Sodium Palmitate: Quantified Differentiators for Scientific Selection vs. Sodium Stearate, Sodium Laurate, and Sodium Oleate


CMC Benchmarking: Sodium Palmitate Offers Lower Micellization Threshold than Shorter-Chain Analogs

Sodium palmitate exhibits a critical micelle concentration (CMC) that is an order of magnitude lower than that of sodium laurate (C12). This is a direct consequence of its longer C16 hydrophobic chain, which drives micelle formation at a lower bulk concentration. The CMC for sodium palmitate in aqueous solution at 25°C is less than 0.06 M [1]. In a non-aqueous formamide system, the CMC was determined to be approximately 0.015 M, compared to 0.06 M for sodium laurate under the same conditions [2]. This difference in CMC translates to higher surface activity and greater efficiency in reducing surface tension, making sodium palmitate a more potent surfactant by weight.

Surfactant Science Formulation Chemistry Physical Chemistry

Solubility in Organic Media: Sodium Palmitate Demonstrates Unique Swelling Behavior Compared to Sodium Stearate

In organic solvents, sodium palmitate and sodium stearate exhibit distinct solubility and swelling behaviors. A systematic study across 40 organic solvents found that sodium stearate crystals swell considerably in aromatic hydrocarbons and slightly in aliphatic hydrocarbons and esters, whereas sodium palmitate's behavior is more variable [1][2]. Furthermore, in pinene, the solubility of sodium soaps decreases in the order Sodium Oleate > Sodium Stearate > Sodium Palmitate over a temperature range of 30° to 150°C [3]. This indicates that sodium palmitate is the least soluble of the three in this solvent, a property that can be exploited for controlled release or specific processing conditions.

Materials Science Formulation Chemistry Solvent Systems

Chitosan Matrix Performance: Sodium Palmitate Enables Sustained Drug Release Compared to Sodium Laurate

In the synthesis of fatty acid salts of chitosan for sustained drug release, the choice of fatty acid salt significantly influences the matrix properties. Chitosan-palmitate (CS-palmitate) matrices, prepared from sodium palmitate, demonstrated superior performance for prolonged gastric retention compared to those made with sodium laurate [1]. The study, which prepared CS-laurate and CS-palmitate salts by mixing saturated chitosan solutions with the respective sodium salts, found that the palmitate-based matrix provided better control over drug release, a property attributed to the longer, more hydrophobic C16 chain of palmitate which enhances matrix stability and reduces water penetration.

Drug Delivery Pharmaceutics Polymer Chemistry

High-Value Application Scenarios for Sodium Palmitate Based on Quantitative Differentiation


High-Efficiency Surfactant in Non-Aqueous Formulations

In non-aqueous or mixed-solvent systems, such as those using formamide, sodium palmitate offers a quantifiable advantage over shorter-chain analogs like sodium laurate. Its CMC is approximately 0.015 M, which is roughly four times lower than that of sodium laurate in the same medium [1]. This means that sodium palmitate can achieve micellization and surface tension reduction at a significantly lower concentration, making it the superior choice for applications where minimizing surfactant loading is critical, such as in specialized industrial cleaning agents or certain organic synthesis protocols.

Matrix Component for Prolonged Oral Drug Delivery

Sodium palmitate is the preferred precursor for creating chitosan-palmitate salts, which have been shown to outperform chitosan-laurate in providing sustained drug release and prolonged gastric retention [2]. This scenario is particularly relevant for formulators developing novel drug delivery platforms for compounds with narrow absorption windows in the upper GI tract. The longer C16 chain of palmitate imparts greater hydrophobicity to the matrix, which is the key differentiator driving its enhanced performance.

Use as a Defined Lipotoxic Stressor in Cell Culture

In biomedical research, sodium palmitate is widely and specifically used to induce endoplasmic reticulum (ER) stress, lipoapoptosis, and cellular steatosis in vitro [3]. While often used in comparison to the unsaturated oleate, sodium palmitate is the defined agent for modeling the lipotoxic effects of saturated fatty acids. The exact mechanistic pathways triggered by palmitate, distinct from those of other fatty acids, make it an essential, non-substitutable tool for researchers studying metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

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